

Application Note: Synthesis and Radiochemistry of [F]FEPPA

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Compound of Interest

Compound Name: (4-Phenoxy pyridin-3-yl)methanol

Cat. No.: B8668960

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Focusing on Precursor Chemistry: From (4-Phenoxy pyridin-3-yl)methanol to Radiotracer Part 1: Chemical Architecture & Precursor Definition

1.1 The Target Molecule: FEPPA FEPPA (

-2-(2-fluoroethoxy)benzyl)-

-4-phenoxy pyridin-3-yl)acetamide) is a high-affinity second-generation radioligand for the Translocator Protein (TSPO), widely used to image neuroinflammation.

1.2 Clarification of Nomenclature The prompt identifies **(4-Phenoxy pyridin-3-yl)methanol** (CAS 845671-57-0) as a precursor.^[1] In the context of FEPPA synthesis, it is critical to distinguish between the upstream building block and the labeling precursor:

- The Upstream Building Block: **(4-Phenoxy pyridin-3-yl)methanol** is a pyridine intermediate. To be utilized in FEPPA synthesis, it must be converted into the core amine, 4-phenoxy-3-pyridinamine, which forms the scaffold of the FEPPA molecule.

- The Labeling Precursor (FEPPA-OH): The standard "alcohol precursor" used in radiosynthesis is

-(2-(2-hydroxyethoxy)benzyl)-

-(4-phenoxy-pyridin-3-yl)acetamide. This molecule is subsequently tosylated to create the leaving group required for nucleophilic [

F]fluorination.

This guide details the theoretical conversion of the pyridine-methanol building block to the FEPPA core, followed by the industry-standard protocol for radiosynthesis using the tosylate precursor.

Part 2: Synthetic Pathway (Upstream Chemistry)

Objective: Conversion of **(4-Phenoxy-pyridin-3-yl)methanol** to the FEPPA Core Scaffold.

Note: The standard industrial route often starts with 4-chloro-3-nitropyridine. However, the methanol derivative can be utilized via oxidative rearrangement.

Step 2.1: Oxidation to Nicotinic Acid Derivative

The hydroxymethyl group at position 3 is oxidized to a carboxylic acid to prepare for rearrangement.

- Reagents: Potassium permanganate (KMnO₄) or Jones Reagent.
- Conditions: Reflux in aqueous acetone or pyridine.
- Product: 4-Phenoxy-nicotinic acid.

Step 2.2: Curtius Rearrangement to Amine

The carboxylic acid is converted to the amine (the critical FEPPA moiety) via an acyl azide intermediate.

- Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N)

N), tert-Butanol (

-BuOH).

- Mechanism: Acid

Acyl Azide

Isocyanate

Carbamate

Amine.

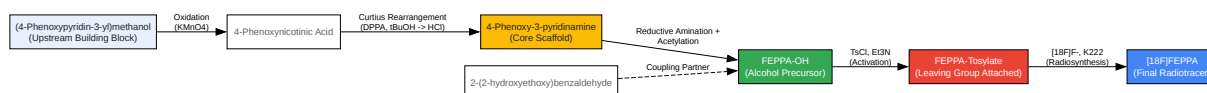
- Product: 4-Phenoxy-3-pyridinamine.[2]

Step 2.3: Assembly of the FEPPA Scaffold

The amine is coupled with the benzyl moiety via reductive amination.

- Reagents: 2-(2-hydroxyethoxy)benzaldehyde (or protected equivalent), Sodium triacetoxyborohydride (STAB).
- Acylation: The secondary amine is then acetylated using acetyl chloride.
- Result: FEPPA-OH (The Labeling Precursor).

Part 3: Visualization of the Synthetic Logic



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Caption: Logical progression from the pyridine-methanol building block to the final [18F]FEPPA radiotracer.

Part 4: Radiosynthesis Protocol (Application Standard)

Scope: Automated synthesis of [

F]FEPPA using the Tosylate precursor (derived from the alcohol). Platform: Compatible with GE TRACERlab FX2 N or similar modules.

4.1 Reagents & Materials

Component	Specification	Function
Precursor	FEPPA-Tosylate (5 mg)	Substrate for nucleophilic substitution
[18F]Fluoride	No-carrier-added (NCA)	Radioisotope source
Phase Transfer	Kryptofix 2.2.2 (K)/ K CO	Solubilizes F- in organic phase
Solvent	Anhydrous Acetonitrile (MeCN)	Reaction medium
Purification	Semi-prep HPLC (C18 column)	Isolates product from impurities

4.2 Step-by-Step Protocol

Step 1: Azeotropic Drying

- Trap [F]fluoride on a QMA carbonate cartridge.
- Elute into the reactor with 1.5 mL of K /K CO solution (in MeCN/H

O).

- Evaporate to dryness at 95°C under helium flow and vacuum.
- Add 1 mL anhydrous MeCN and evaporate again (azeotropic distillation) to remove residual water. Critical: Water inhibits the nucleophilic substitution.

Step 2: Radiofluorination

- Dissolve 5 mg of FEPPA-Tosylate in 1 mL anhydrous MeCN.
- Add precursor solution to the dried [F]K/K complex.
- Heat to 90°C for 10 minutes.
 - Mechanistic Note: The tosylate group (good leaving group) is displaced by the [F]fluoride ion via an S_N2 mechanism.

Step 3: Purification

- Cool the reactor to 40°C.
- Dilute the crude mixture with 3 mL of HPLC mobile phase (e.g., 45% Acetonitrile / 55% Water).
- Inject onto a semi-preparative C18 HPLC column (e.g., Luna C18, 250 x 10 mm).
- Elute at 4-5 mL/min. Collect the product peak (typically elutes at ~12-15 mins depending on gradient).

Step 4: Formulation

- Dilute the collected fraction with water (approx. 40 mL).

- Pass through a C18 Sep-Pak cartridge to trap the [F]FEPPA.
- Wash cartridge with 5 mL water to remove organic solvents.
- Elute product with 1 mL Ethanol followed by 10 mL Saline (0.9%) through a sterile filter (0.22 μm).

Part 5: Quality Control & Validation

5.1 Acceptance Criteria Every batch must meet these specifications before release:

Test	Method	Acceptance Limit
Radiochemical Purity	Analytical HPLC / Radio-TLC	> 95%
Molar Activity	HPLC (UV vs Rad)	> 37 GBq/ μmol
Residual Solvents	GC (Gas Chromatography)	MeCN < 410 ppm, EtOH < 10%
pH	pH Strip/Meter	4.5 – 8.5
Identity	HPLC Co-injection	Retention time matches standard

5.2 Troubleshooting the Precursor

- Low Yield: Often caused by moisture in the reaction vessel. Ensure rigorous azeotropic drying.
- Impurities: If the "Alcohol Precursor" (FEPPA-OH) is present in the final product, it indicates incomplete tosylation during precursor manufacturing or hydrolysis. This interferes with specific activity.

References

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Sources

- [1. 845671-57-0_化工字典 \[hxchem.net\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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